molecular formula C13H16N4 B2775825 2-methyl-4-(piperazin-1-yl)quinazoline CAS No. 59637-47-7

2-methyl-4-(piperazin-1-yl)quinazoline

Cat. No.: B2775825
CAS No.: 59637-47-7
M. Wt: 228.299
InChI Key: YSIQEDGYIBDSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(piperazin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

The primary target of 2-Methyl-4-piperazin-1-yl-quinazoline is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a significant target in cancer research .

Mode of Action

2-Methyl-4-piperazin-1-yl-quinazoline and its derivatives are designed to inhibit the WRN helicase . By inhibiting this enzyme, these compounds can disrupt the DNA repair and replication processes, leading to cell death in cancerous cells .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to genomic instability, a hallmark of cancer .

Pharmacokinetics

suggests it may have favorable pharmacokinetic properties. Compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body .

Result of Action

The result of 2-Methyl-4-piperazin-1-yl-quinazoline’s action is the inhibition of cancer cell proliferation . By inhibiting WRN helicase and disrupting DNA repair and replication, this compound can induce cell death in cancerous cells .

Action Environment

The action of 2-Methyl-4-piperazin-1-yl-quinazoline can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(piperazin-1-yl)quinazoline typically involves the reaction of 2-chloromethyl-4-methylquinazoline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(piperazin-1-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-4-methylquinazoline
  • 4-Methylquinazoline
  • 2-Methylquinazoline

Uniqueness

2-methyl-4-(piperazin-1-yl)quinazoline is unique due to the presence of the piperazine ring, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The combination of the quinazoline core with the piperazine moiety provides a versatile scaffold for the development of new drugs and materials .

Properties

IUPAC Name

2-methyl-4-piperazin-1-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-10-15-12-5-3-2-4-11(12)13(16-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIQEDGYIBDSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.